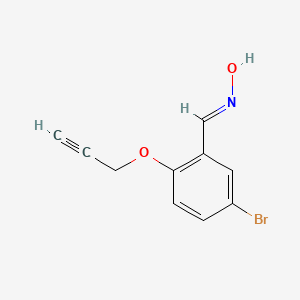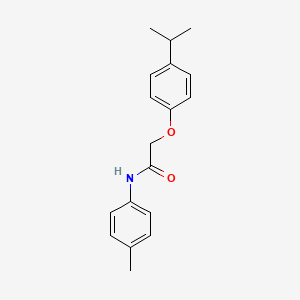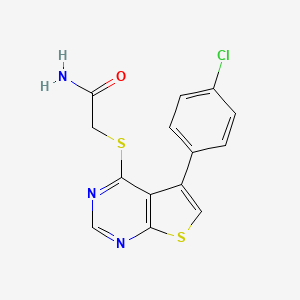![molecular formula C14H13N3OS2 B5594498 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide](/img/structure/B5594498.png)
2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features both thiophene and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide typically involves multi-step reactions starting from readily available precursors One common method involves the initial formation of the indole and thiophene rings, followed by their coupling through a sulfanyl linkage
Formation of Indole and Thiophene Rings: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling Reaction: The indole and thiophene rings are coupled using a sulfanyl linkage, typically through a nucleophilic substitution reaction.
Introduction of Acetohydrazide Group: The final step involves the reaction of the coupled product with hydrazine hydrate to introduce the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the indole and thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways. It can be used in assays to investigate its effects on various biological targets.
Medicine: Due to its potential pharmacological properties, this compound is studied for its therapeutic applications. It has shown promise as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity.
Molecular Targets: The compound can interact with enzymes involved in cellular metabolism, such as kinases and proteases. It can also bind to receptors on the cell surface, influencing signal transduction pathways.
Pathways Involved: By modulating the activity of these targets, the compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Compounds such as 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide and 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one share structural similarities with this compound.
Uniqueness: The presence of both indole and thiophene rings in this compound gives it unique chemical properties and biological activities that are not observed in other similar compounds. This dual functionality allows for a broader range of applications and interactions with biological targets.
属性
IUPAC Name |
2-[(2-thiophen-2-yl-1H-indol-3-yl)sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c15-17-12(18)8-20-14-9-4-1-2-5-10(9)16-13(14)11-6-3-7-19-11/h1-7,16H,8,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDVUMNFRYOLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)

![1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5594449.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5594450.png)

![dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B5594462.png)
![(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5594477.png)


![cis-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5594487.png)
![9-(2-methoxyethyl)-1-methyl-4-(9H-purin-6-yl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5594519.png)
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)
![N-[4-(N-METHYLACETAMIDO)PHENYL]MORPHOLINE-4-CARBOXAMIDE](/img/structure/B5594535.png)
